

Validating 2-Nitro-1-propanol: A Spectroscopic Comparison Guide for Synthetic Intermediates

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Compound of Interest		
Compound Name:	2-Nitro-1-propanol	
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In the realm of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the purity and structural integrity of synthetic intermediates are paramount. Nitro alcohols, such as **2-Nitro-1-propanol**, serve as versatile building blocks, primarily due to their capacity for conversion into other functional groups like amino alcohols.[1] This guide provides a comparative spectroscopic validation of **2-Nitro-1-propanol** against two common alternatives, its isomer **1-Nitro-2-propanol** and the structurally related **2-Methyl-2-nitro-1-propanol**. The objective is to offer researchers a baseline for confirming the identity and purity of these crucial intermediates through standard spectroscopic techniques.

The primary route for synthesizing these β-nitro alcohols is the Henry reaction (or nitroaldol reaction), which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[2] The resulting intermediate's structure is then typically confirmed using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Nitro-1-propanol** and its alternatives, allowing for a direct comparison of their characteristic signals.

Table 1: ¹H and ¹³C NMR Spectroscopic Data



Compound	Formula	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
2-Nitro-1-propanol	C3H7NO3	~4.7 (m, 1H, CH-NO ₂)~3.8 (m, 2H, CH ₂ -OH)~2.5 (br s, 1H, OH)~1.5 (d, 3H, CH ₃)	~85 (CH-NO2)~65 (CH2-OH)~17 (CH3)
1-Nitro-2-propanol	СзН7NОз	~4.4 (m, 2H, CH ₂ - NO ₂)~4.1 (m, 1H, CH- OH)~2.7 (br s, 1H, OH)~1.2 (d, 3H, CH ₃)	~78 (CH2-NO2)~65 (CH-OH)~22 (CH3)
2-Methyl-2-nitro-1- propanol	C4H9NO3	~3.7 (s, 2H, CH ₂ - OH)~2.4 (br s, 1H, OH)~1.6 (s, 6H, 2xCH ₃)	~90 (C-NO2)~69 (CH2-OH)~24 (2xCH3)

Note: NMR chemical shifts are approximate and can vary based on the solvent and concentration used.

Table 2: Infrared (IR) Spectroscopy Data



Compound	Key IR Absorptions (cm ⁻¹)	Functional Group Assignment
2-Nitro-1-propanol	~3400 (broad)~2980- 2880~1550 (strong)~1370 (strong)	O-H stretch (alcohol)C-H stretch (alkane)N-O asymmetric stretch (nitro)N-O symmetric stretch (nitro)
1-Nitro-2-propanol	~3400 (broad)~2980- 2880~1555 (strong)~1380 (strong)	O-H stretch (alcohol)C-H stretch (alkane)N-O asymmetric stretch (nitro)N-O symmetric stretch (nitro)
2-Methyl-2-nitro-1-propanol	~3400 (broad)~2980- 2880~1540 (strong)~1350 (strong)	O-H stretch (alcohol)C-H stretch (alkane)N-O asymmetric stretch (nitro)N-O symmetric stretch (nitro)

Note: The strong absorptions for the nitro group (asymmetric and symmetric N-O stretches) are highly characteristic for these compounds.[3]

Table 3: Mass Spectrometry Data



Compound	Molecular Weight	Key Mass-to- Charge Ratios (m/z) in El-MS	Fragmentation Pattern Notes
2-Nitro-1-propanol	105.09 g/mol [4]	105 (M+), 88, 74, 59, 43	The molecular ion (M+) may be weak or absent. Common fragments correspond to the loss of -OH, - NO ₂ , and cleavage of the C-C bond.[5]
1-Nitro-2-propanol	105.09 g/mol [6]	105 (M+), 88, 59, 45, 43	Similar to its isomer, the molecular ion can be unstable. Fragmentation often involves loss of the nitro group and cleavage adjacent to the hydroxyl group.
2-Methyl-2-nitro-1- propanol	119.12 g/mol [7]	119 (M+), 102, 88, 73, 57	The molecular ion is often not observed. Key fragments arise from the loss of - CH ₂ OH and the nitro group.[5]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable spectroscopic data. Below are standard protocols for the analysis of nitro alcohol intermediates.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve 5-10 mg of the purified nitro alcohol intermediate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse-acquire sequence.
 - Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Integrate the peaks to determine the relative number of protons.
- 13C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
 - Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

Protocol 2: Infrared (IR) Spectroscopy

- Sample Preparation:
 - Liquid Samples: Place one or two drops of the neat liquid sample directly onto the crystal (e.g., ATR crystal) of the FTIR spectrometer.[8]
 - Solid Samples: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the instrument's anvil to ensure good contact.[9]



- Background Scan: Perform a background scan of the empty, clean crystal to record the spectrum of the ambient atmosphere (primarily CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.[8]
- Sample Scan:
 - Acquire the sample spectrum. The typical range for analysis of organic compounds is 4000-500 cm⁻¹.[10]
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups (O-H, C-H, N-O).

Protocol 3: Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 10-100 μg/mL) in a volatile organic solvent such as methanol or acetonitrile.[11]
 - Ensure any particulates are filtered out to prevent clogging the instrument.[11]
- Instrumentation:
 - Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) if coupled with liquid chromatography.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu for these compounds).
- Data Analysis:

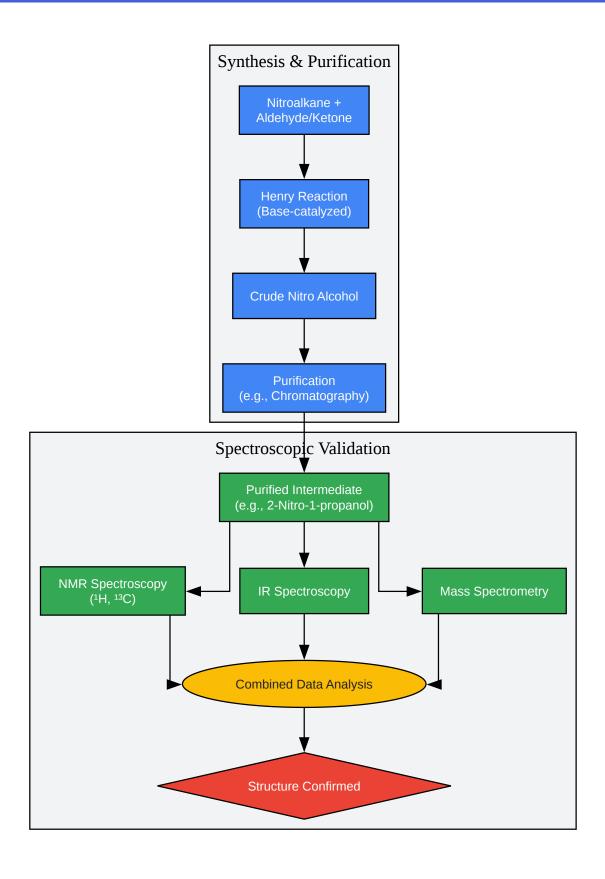


- Identify the molecular ion peak (M+), if present.
- Analyze the major fragment ions to deduce the structure and confirm the identity of the compound.

Visualizing Workflows and Relationships

Graphviz diagrams are provided to illustrate the key processes and relationships involved in the validation of these synthetic intermediates.

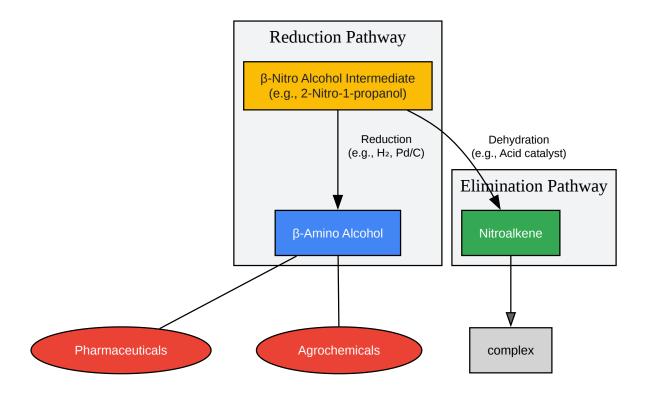




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Caption: Workflow for the synthesis and spectroscopic validation of a nitro alcohol intermediate.





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Caption: Synthetic utility of β -nitro alcohols as key chemical intermediates.

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